BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: S2116 (CAS No.
2262489-89-2)

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: S2116
Cat. No.: B12421648
Get Quote
\ J

For Researchers, Scientists, and Drug Development Professionals

Introduction

S2116 is a potent, N-alkylated tranylcypromine (TCP) derivative that functions as an inhibitor of
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent
monoamine oxidase homolog that plays a critical role in transcriptional regulation through the
demethylation of mono- and di-methylated lysine residues on histone H3, primarily at positions
4 (H3K4) and 9 (H3K9). Aberrant LSD1 activity is implicated in the pathogenesis of various
cancers, including T-cell acute lymphoblastic leukemia (T-ALL). S2116 has demonstrated
significant preclinical activity in T-ALL models by inducing apoptosis and inhibiting tumor
growth.[1] This technical guide provides a comprehensive overview of the chemical properties,
mechanism of action, quantitative data, and detailed experimental protocols for the
characterization of S2116.

Chemical and Physical Properties

S$2116 is a small molecule with the following chemical and physical properties:
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Property Value

CAS Number 2262489-89-2

Chemical Formula C22H26CIF2N302

Molecular Weight 437.92 g/mol

Appearance Solid

Storage Store at -20°C for long-term stability.

Mechanism of Action

S$2116 exerts its anti-leukemic effects in T-ALL through the inhibition of LSD1. This inhibition
leads to epigenetic reprogramming at super-enhancer regions of key oncogenes, ultimately
inducing apoptosis.

Signaling Pathway

In T-ALL, LSD1 is a critical co-factor for the TAL1 transcriptional complex, which is a master
regulator of leukemogenesis. The binding of the TAL1 complex to super-enhancer regions of
oncogenes like NOTCH3 and TAL1 itself leads to their transcriptional repression. S2116, by
inhibiting LSD1, prevents the demethylation of H3K9, leading to an increase in the repressive
H3K9 methylation mark. Concurrently, this leads to a reciprocal decrease in H3K27 acetylation,
a mark of active enhancers. This epigenetic shift results in the transcriptional repression of
NOTCH3 and TAL1, downregulation of their protein products, and subsequent induction of
apoptosis in T-ALL cells.[1]
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Fig. 1: S2116 Mechanism of Action in T-ALL.
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Quantitative Data

. i

Cell Line Cancer Type IC50 (pM) Reference
CEM T-ALL 1.1 [1]
MOLT4 T-ALL 6.8 [1]
In Vivo Efficacy
Model Treatment Outcome Reference
50 mg/kg S2116, IP, 3 Reduced tumor size to
T-ALL Xenograft )
(mice) times/week for 28 <20% of untreated [1]
mice
days control
Pharmacokinetics
Parameter Value Conditions Reference
T1/2 3.76 hours 50 mg/kg IP in mice [1]
Cmax 12.7 uM 50 mg/kg IP in mice [1]
AUC 59.2 uMe<h 50 mg/kg IP in mice [1]

Experimental Protocols

T-ALL Cell Culture

e Cell Lines: T-ALL cell lines such as CEM and MOLT4 are commonly used.

e Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine

serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin.

e Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

o Subculture: Split the cells every 2-3 days to maintain a density of 0.5 x 10”6 to 2 x 10”6

cells/mL.
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Apoptosis Assay (Annexin V Staining)

This protocol is for the detection of apoptosis in T-ALL cells treated with $2116 using Annexin
V-FITC and Propidium lodide (PI) staining followed by flow cytometry.

Click to download full resolution via product page

Fig. 2: Experimental Workflow for Apoptosis Assay.

o Cell Treatment: Seed T-ALL cells at a density of 1 x 10”6 cells/mL and treat with desired
concentrations of S2116 (e.g., 4-8 uM) or vehicle control (DMSO) for 24 hours.[1]

o Cell Harvesting: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
e Washing: Wash the cells twice with ice-cold PBS.

o Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and
Propidium lodide (PI) according to the manufacturer's instructions.

 Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

o Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, Pl-negative
cells are considered early apoptotic, while Annexin V-positive, Pl-positive cells are in late
apoptosis or necrosis.

Western Blot for NOTCH3 and TAL1

o Cell Lysis: After treatment with S2116, wash T-ALL cells with ice-cold PBS and lyse them in
RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

SDS-PAGE: Load equal amounts of protein (20-30 pg) onto a 4-12% Bis-Tris polyacrylamide
gel and separate by electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1%
Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against
NOTCH3, TAL1, and a loading control (e.g., GAPDH or -actin) overnight at 4°C.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary
antibodies for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

In Vivo T-ALL Xenograft Model

Animal Model: Use immunodeficient mice, such as NOD/SCID or NSG mice.

Cell Implantation: Subcutaneously inject 5-10 x 1076 T-ALL cells (e.g., MOLT4) in a mixture
of media and Matrigel into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
(Volume = 0.5 x Length x Width"2).

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm~3), randomize the mice
into treatment and control groups. Administer S2116 (e.g., 50 mg/kg, intraperitoneally, 3
times a week) or vehicle control.[1]

Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the
end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
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histology, Western blot).

Conclusion

S$2116 is a promising LSD1 inhibitor with potent anti-leukemic activity in T-ALL. Its mechanism
of action, involving the epigenetic repression of key oncogenes NOTCH3 and TAL1, provides a
strong rationale for its further development as a therapeutic agent. The quantitative data and
experimental protocols provided in this guide offer a valuable resource for researchers and
drug development professionals working on $S2116 and other LSD1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12421648/docs?utm_src=pdf-body#in-depth-technical-guide-s2116-cas-no-2262489-89-2
https://www.benchchem.com/product/b12421648/docs?utm_src=pdf-body#in-depth-technical-guide-s2116-cas-no-2262489-89-2
https://www.benchchem.com/product/b12421648?utm_src=pdf-custom-synthesis#bc-rfq
https://www.medchemexpress.com/s2116.html
https://www.benchchem.com/product/b12421648/docs#in-depth-technical-guide-s2116-cas-no-2262489-89-2
https://www.benchchem.com/product/b12421648/docs#in-depth-technical-guide-s2116-cas-no-2262489-89-2
https://www.benchchem.com/product/b12421648/docs#in-depth-technical-guide-s2116-cas-no-2262489-89-2
https://www.benchchem.com/product/b12421648/docs#in-depth-technical-guide-s2116-cas-no-2262489-89-2
https://www.benchchem.com/product/b12421648?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12421648?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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